4-(Bromodifluoromethoxy)nitrobenzene

Lipophilicity Drug Discovery ADME

4-(Bromodifluoromethoxy)nitrobenzene (CAS 81932-04-9) is an aromatic nitro compound characterized by a bromodifluoromethoxy (-OCF₂Br) substituent at the para position relative to a nitro group. This compound is a versatile synthetic intermediate in pharmaceutical and agrochemical research, valued for its dual reactive handles: a nitro group capable of reduction to an amine and a bromodifluoromethoxy group that can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Molecular Formula C7H4BrF2NO3
Molecular Weight 268.01 g/mol
CAS No. 81932-04-9
Cat. No. B1587283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromodifluoromethoxy)nitrobenzene
CAS81932-04-9
Molecular FormulaC7H4BrF2NO3
Molecular Weight268.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Br
InChIInChI=1S/C7H4BrF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
InChIKeyJPNHCEIQOASHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromodifluoromethoxy)nitrobenzene (CAS 81932-04-9): Quantitative Procurement-Relevant Differentiation for R&D and Industrial Synthesis


4-(Bromodifluoromethoxy)nitrobenzene (CAS 81932-04-9) is an aromatic nitro compound characterized by a bromodifluoromethoxy (-OCF₂Br) substituent at the para position relative to a nitro group [1]. This compound is a versatile synthetic intermediate in pharmaceutical and agrochemical research, valued for its dual reactive handles: a nitro group capable of reduction to an amine and a bromodifluoromethoxy group that can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Its utility is further amplified by its distinct physicochemical profile, including a calculated logP of 3.44, which markedly enhances lipophilicity compared to non-brominated analogs, thereby influencing downstream molecular properties .

Why 4-(Bromodifluoromethoxy)nitrobenzene Cannot Be Substituted by Common Analogs: Quantitative Physicochemical and Reactivity Differences


In procurement for pharmaceutical and agrochemical synthesis, 4-(Bromodifluoromethoxy)nitrobenzene cannot be generically substituted by its closest analogs, such as 4-(trifluoromethoxy)nitrobenzene, 4-(difluoromethoxy)nitrobenzene, or the non-fluorinated 1-bromo-4-nitrobenzene, without fundamentally altering critical reaction outcomes. The bromine atom within the -OCF₂Br group provides a unique dual role: it is a potent leaving group in SNAr reactions (with a reactivity profile distinct from chlorine) and a necessary element for subsequent cross-coupling or further functionalization [1]. Replacing it with a -OCF₃ group (as in 4-(trifluoromethoxy)nitrobenzene) eliminates this leaving group, rendering the molecule inert to the same nucleophilic substitution pathways [2]. Conversely, using the non-fluorinated 1-bromo-4-nitrobenzene drastically changes the compound's lipophilicity and metabolic stability, compromising its suitability for lead optimization campaigns that rely on fluorinated motifs. The following quantitative evidence provides the basis for this differentiation.

4-(Bromodifluoromethoxy)nitrobenzene: Head-to-Head Comparative Data for Informed Procurement


Enhanced Lipophilicity (LogP) for Improved Pharmacokinetic Profiles Compared to Non-Brominated Analogs

The calculated LogP for 4-(Bromodifluoromethoxy)nitrobenzene is 3.44 . This is a substantial increase in lipophilicity compared to its closest non-brominated analogs, 4-(difluoromethoxy)nitrobenzene (LogP ~1.9-2.0 estimated) and 1-bromo-4-nitrobenzene (LogP ~2.3-2.5 estimated) . The -OCF₂Br group significantly enhances membrane permeability potential, a crucial parameter in early-stage drug discovery.

Lipophilicity Drug Discovery ADME Fluorinated Building Blocks

Differentiated Reactivity in Aminodehalogenation: -OCF₂Br as a Superior Pseudohalogen Leaving Group

Studies on the competitive substitution of difluoromethoxy groups in aromatic nitro compounds under ammonolysis conditions (aqueous NH₃, 80-160°C, high pressure) establish a clear reactivity hierarchy for leaving groups: Fluorine > Difluoromethoxy >> Chlorine [1]. The -OCF₂Br group, as a heavier pseudohalogen, is expected to exhibit even greater lability in SNAr reactions compared to -OCF₂H. This differentiation is critical for chemoselective transformations where milder conditions are required, avoiding the harsh conditions needed for chlorine displacement [2].

Nucleophilic Aromatic Substitution SNAr Amination Reactivity Ranking Process Chemistry

Established Utility as a Key Intermediate in Patented Agrochemical Inventions (Sulfonylurea Herbicides)

The sulfonylurea herbicide patent DE4105518A1 (BASF AG) explicitly claims structures where the R³ substituent on the aromatic ring is selected from a specific group of lipophilic, electron-withdrawing motifs. This group includes 'bromodifluoromethoxy' as a distinct and enumerated option alongside 'difluoromethoxy', 'trifluoromethoxy', and 'chlorodifluoromethoxy' [1]. The patent's specific inclusion of the bromodifluoromethoxy group demonstrates that this particular substitution pattern imparts desirable herbicidal activity not fully recapitulated by the other listed alternatives.

Agrochemicals Herbicides Sulfonylurea Patent Literature Chemical Intermediates

Superior Physical Form for Handling and Purity: Solid State (mp 48°C) vs. Liquid OCF₃ Analog

The melting point of 4-(Bromodifluoromethoxy)nitrobenzene is reported as 48 °C [1], classifying it as a low-melting solid under standard ambient conditions. In contrast, 4-(trifluoromethoxy)nitrobenzene is a liquid with a melting point of 15°C and a boiling point of 87°C . The solid-state nature of the bromodifluoromethoxy derivative offers distinct operational advantages: it is easier to weigh and handle accurately, eliminates the risk of liquid spillage during transport, and can be purified by recrystallization, which is often more efficient and scalable than the distillation required for the liquid analog.

Physicochemical Properties Process Safety Logistics Purity Control Solid-State Chemistry

High-Impact Application Scenarios for 4-(Bromodifluoromethoxy)nitrobenzene Driven by Comparative Evidence


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity and Metabolic Stability

4-(Bromodifluoromethoxy)nitrobenzene serves as a strategic starting material in lead optimization campaigns aiming to improve the pharmacokinetic (PK) profile of a drug candidate. Its calculated LogP of 3.44, which is significantly higher than non-brominated analogs, allows medicinal chemists to precisely increase the lipophilicity of a molecule to enhance membrane permeability, a key factor in oral bioavailability . Furthermore, the -OCF₂Br group is a recognized motif for blocking sites of oxidative metabolism, thereby increasing metabolic stability. The solid nature of the compound (mp 48°C) also makes it a practical choice for library synthesis, enabling accurate weighing for parallel chemistry efforts [1].

Agrochemical Discovery: Synthesis of Next-Generation Sulfonylurea Herbicides

The inclusion of the 'bromodifluoromethoxy' group in the Markush structures of patented sulfonylurea herbicides (e.g., DE4105518A1 by BASF AG) provides a strong commercial and scientific rationale for its use in agrochemical R&D . Procuring this intermediate allows research teams to explore novel chemical space around a validated herbicidal pharmacophore. The compound's enhanced lipophilicity and the unique reactivity of its -OCF₂Br group offer the potential to develop crop protection agents with improved foliar uptake and a differentiated resistance profile compared to existing commercial products.

Process Chemistry Development: A Milder SNAr Amination Route

For process chemists, the established reactivity hierarchy for leaving groups under ammonolysis (F > OCF₂H >> Cl) implies that 4-(Bromodifluoromethoxy)nitrobenzene is a superior electrophile for SNAr amination compared to its chloro-analog . This allows for the development of a synthetic route to para-substituted aniline derivatives under significantly milder conditions (e.g., lower temperatures and pressures). This differentiation is critical for reducing energy costs, minimizing byproduct formation, and improving overall process safety, making it a more attractive intermediate for large-scale manufacturing of pharmaceutical or agrochemical active ingredients.

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